molecular formula C14H19N3O3S B4390899 N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide

Cat. No.: B4390899
M. Wt: 309.39 g/mol
InChI Key: ZBALASWUCGLETE-UHFFFAOYSA-N
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Description

N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is a complex organic compound with the molecular formula C15H20N2O3S. This compound is characterized by the presence of an allylamino group, a sulfonyl group, and a pyrrolidinecarboxamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide typically involves multiple steps. One common method includes the reaction of 4-aminobenzenesulfonyl chloride with allylamine to form N-allyl-4-aminobenzenesulfonamide. This intermediate is then reacted with 1-pyrrolidinecarboxylic acid chloride under controlled conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The sulfonyl group plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Comparison: N-[4-(prop-2-en-1-ylsulfamoyl)phenyl]pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction conditions, and applications.

Properties

IUPAC Name

N-[4-(prop-2-enylsulfamoyl)phenyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3S/c1-2-9-15-21(19,20)13-7-5-12(6-8-13)16-14(18)17-10-3-4-11-17/h2,5-8,15H,1,3-4,9-11H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBALASWUCGLETE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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